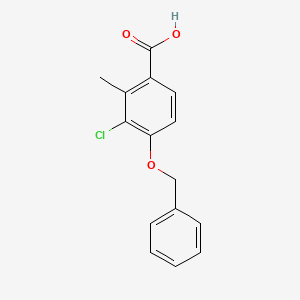
1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of organic compounds is typically determined using techniques like nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography .Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups. Bromo, fluoro, and iodo groups are often involved in substitution reactions, while benzyloxy groups might participate in ether formations .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental methods .Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene is used in many scientific research applications. It is used in the synthesis of other compounds, such as 1-bromo-3-fluoro-5-iodobenzene and 1-bromo-2-fluoro-3-iodobenzene. It is also used in drug development, as it can be used to modify the structure of existing drugs to create new drugs with improved properties. Additionally, it can be used in molecular imaging, as it can be used to create fluorescent molecules for imaging applications.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene is not fully understood. However, it is believed that the compound can act as a Lewis acid and can form complexes with other molecules. These complexes can then be used to modify the structure of existing molecules or to form new molecules with improved properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound may have some biological activity, as it can form complexes with other molecules. Additionally, it may be able to interact with enzymes, proteins, and other biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene has several advantages for lab experiments. First, it is relatively easy to synthesize, making it ideal for use in a variety of experiments. Second, it is highly soluble in organic solvents, making it easy to work with. Third, it is relatively stable, making it suitable for long-term storage. Finally, it is relatively inexpensive, making it an ideal choice for use in experiments.
Despite its advantages, there are some limitations to using this compound in lab experiments. First, it is toxic, so it must be handled with care. Second, it can react with other molecules, which can lead to unexpected results in experiments. Finally, it can be difficult to work with, as it can be difficult to dissolve in organic solvents.
Zukünftige Richtungen
1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene has a wide range of potential applications. In the future, it could be used to create new drugs with improved properties. Additionally, it could be used to create fluorescent molecules for use in molecular imaging. Finally, it could be used to modify the structure of existing drugs to create new drugs with improved properties.
In conclusion, this compound is a versatile compound with a wide range of potential applications. It can be used in synthesis, drug development, and molecular imaging, as well as to modify the structure of existing drugs to create new drugs with improved properties. Despite its advantages, there are some limitations to using it in lab experiments, so it must be handled with care. In the future, it could be used in a variety of applications, including the development of new drugs and the creation of fluorescent molecules for molecular imaging.
Synthesemethoden
1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene can be synthesized using a variety of methods. The most common method is the direct reaction of benzyl bromide and potassium fluoride in the presence of anhydrous potassium iodide. This reaction produces this compound as the main product. Other methods for the synthesis of this compound include the reaction of benzyl bromide and potassium iodide in the presence of anhydrous potassium fluoride, the reaction of 1-bromo-3-fluoro-5-iodobenzene with potassium fluoride, and the reaction of 1-bromo-2-fluoro-3-iodobenzene with potassium fluoride.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-fluoro-1-iodo-3-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFIO/c14-10-6-11(16)13(15)12(7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVXSRHXMMBIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)Br)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFIO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














